Product packaging for Varv peptide A(Cat. No.:)

Varv peptide A

Cat. No.: B1575633
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Varv peptide A is a macrocyclic polypeptide originally isolated from the aerial parts of the plant Viola arvensis . It belongs to the cyclotide family, which are ultra-stable proteins characterized by a unique cyclic backbone and a cystine-knotted structure formed by three conserved disulfide bonds . This structural motif confers exceptional resistance to enzymatic, thermal, and chemical degradation, making this compound an excellent scaffold for pharmaceutical and biotechnological applications . This cyclotide is of significant interest in biomedical research due to its potential membrane-interacting properties. Studies on related cyclotides, including synthetic VarvA, have demonstrated antimicrobial activity against various Gram-negative bacteria, suggesting a mechanism that involves membrane permeabilization and disruption of bacterial cell integrity . Furthermore, cyclotides like this compound are investigated for their cytotoxic effects against cancer cells, which are also linked to an ability to bind to and disrupt phosphatidylethanolamine (PE)-containing lipid membranes, a common feature of certain cancer cell surfaces . Its inherent stability and tolerance to sequence modification also make it a promising backbone for engineering novel bioactive epitopes . This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

bioactivity

Cancer cells

sequence

GLPVCGETCVGGTCNTPGCSCSWPVCTRN

Origin of Product

United States

Structural Biology and Conformation of Varv Peptide a

Primary Amino Acid Sequence Analysis and Variations

Varv peptide A is a 29-amino acid polypeptide isolated from the European field pansy, Viola arvensis. uniprot.orgacs.org Its primary structure was determined through automated Edman degradation and mass spectrometry. acs.org The amino acid sequence of this compound is cyclo(GLPVCGETCFGGTCNTPGCSCSWPVCT).

Several other Varv peptides (B-H) have been isolated from Viola arvensis, exhibiting a high degree of sequence homology with this compound. acs.orgnih.gov These variations primarily occur in the loops between the conserved cysteine residues. For instance, a comparison between this compound and the more distantly related cyclopsychotride A reveals a homology of over 40%, indicating a close evolutionary relationship. acs.org The cysteine residues, however, are strictly conserved across all known cyclotides, highlighting their critical role in maintaining the structural integrity of the molecule. acs.orgucb.br

Compound NameAmino Acid Sequence
This compound cyclo(GLPVCGETCFGGTCNTPGCSCSWPVCT)
Varv peptide B cyclo(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE)
Varv peptide C cyclo(TCVGGTCNTPGCSCSWPVCTRNGVPICGE)
Varv peptide D cyclo(TCVGGSCNTPGCSCSWPVCTRNGLPICGE)
Varv peptide E cyclo(TCVGGTCNTPGCSCSWPVCTRNGLPICGE)
Varv peptide F cyclo(TCTLGTCYTAGCSCSWPVCTRNGVPICGE)
Varv peptide G cyclo(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE)
Varv peptide H cyclo(TCFGGTCNTPGCSCETWPVCSRNGLPVCGE)

Macrocyclic Backbone Topology and Disulfide Bridge Connectivity (Cyclic Cystine Knot Motif)

The defining structural feature of this compound and other cyclotides is the cyclic cystine knot (CCK) motif. bohrium.compsu.edu This intricate arrangement consists of a head-to-tail cyclized backbone and three interlocking disulfide bonds. psu.eduwikipedia.org Two of the disulfide bonds (CysI-CysIV and CysII-CysV) and the intervening backbone segments form a ring, which is threaded by the third disulfide bond (CysIII-CysVI). psu.edunih.gov This creates a highly compact and rigid structure that is exceptionally resistant to thermal, chemical, and enzymatic degradation. nih.govebi.ac.uk

The disulfide bridge connectivity in this compound follows the typical cyclotide pattern:

Cys I ↔ Cys IV

Cys II ↔ Cys V

Cys III ↔ Cys VI

This knotted topology is crucial for the stability and biological activity of cyclotides. researchgate.net

Three-Dimensional Structural Elucidation Methodologies

The three-dimensional structure of cyclotides, including those related to this compound, has been primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. bohrium.comuq.edu.au Computational methods like homology modeling and ab initio prediction also play a role in structural analysis. umich.eduquora.com

NMR spectroscopy has been the principal technique for determining the solution-state structures of many cyclotides. bohrium.comuq.edu.au This method is well-suited for small, soluble proteins like cyclotides and provides detailed information about their three-dimensional fold and the connectivity of the disulfide bonds. bohrium.comqut.edu.au The structure of this compound itself was confirmed by 1H and 13C NMR spectroscopy. scispace.com For the related cyclotide, Varv F, its solution structure was determined using homonuclear two-dimensional NMR experiments, and the data were deposited in the Protein Data Bank (PDB code 2K7G). nih.gov

While cyclotides have been notoriously difficult to crystallize, X-ray crystallography has successfully been used to determine the high-resolution structures of some members of this family, such as Varv F. nih.govuq.edu.au The crystal structure of Varv F, determined at a resolution of 1.8 Å, confirmed the cyclic cystine knot topology and the circular backbone that had been previously proposed based on NMR data. nih.govrcsb.org Importantly, the structures determined by X-ray crystallography in the solid state are essentially identical to those determined by NMR in solution, which is a testament to the rigidity of the cyclotide framework. uq.edu.au

Homology modeling and ab initio prediction are computational methods used to predict protein structures. quora.comdnastar.com Homology modeling, or comparative modeling, builds a 3D model of a target protein based on the known structure of a homologous protein. quora.combioinformaticsreview.com Given the high degree of sequence and structural conservation within the cyclotide family, homology modeling is a valuable tool for predicting the structures of newly discovered cyclotides. umich.eduvulcanchem.com

Ab initio prediction methods, on the other hand, predict protein structure from the amino acid sequence alone, without relying on a known homologous structure. quora.comresearchgate.net These methods are computationally intensive but can be used to predict novel protein folds. dnastar.com Transcriptome analysis of plants like Viola pubescens has led to the identification of numerous new cyclotide sequences, and ab initio gene models have been generated based on this data. frontiersin.org

Structural Homology and Divergence within the Cyclotide Family

The cyclotide family is divided into two main subfamilies: the Möbius and the bracelet cyclotides. This classification is based on the presence or absence of a cis-proline bond in loop 5, which introduces a twist in the backbone of the Möbius subfamily. ebi.ac.ukuq.edu.au this compound belongs to the Möbius subfamily. uniprot.org

Biosynthesis and Post Translational Processing of Varv Peptide a

Gene-Encoded Precursor Proteins and Architecture

Varv peptide A is a cyclotide, a family of peptides synthesized from larger, gene-encoded precursor proteins. nih.govualberta.ca The architecture of these precursors is highly conserved and typically consists of several distinct domains. nih.govualberta.ca Analysis of cDNA clones from various cyclotide-producing plants, including those from the Violaceae family, has revealed a common structural organization. capes.gov.br

The precursor protein begins with an N-terminal endoplasmic reticulum (ER) signal peptide, which directs the nascent polypeptide to the secretory pathway. nih.govcapes.gov.br Following this signal sequence is an N-terminal pro-domain, which can contain regions known as N-terminal repeats (NTR). capes.gov.brdiva-portal.org The central part of the precursor contains the mature cyclotide domain—the sequence that will become this compound. diva-portal.orgrsc.org Interestingly, a single precursor protein can encode one or even multiple cyclotide domains. nih.govcapes.gov.br For instance, transcriptomic analysis of Viola betonicifolia revealed that the transcript for Varv A (also identified as kalata S) contains two repeating mature domains. diva-portal.org The precursor is completed by a C-terminal pro-peptide domain (CTPP). diva-portal.org This modular architecture is a hallmark of cyclotide biosynthesis.

Table 1: Architecture of a Typical this compound Precursor Protein

DomainDescriptionFunction
ER Signal PeptideA sequence at the N-terminus.Targets the precursor protein to the endoplasmic reticulum. nih.govcapes.gov.br
N-Terminal Pro-domain (NTPP)A variable region following the signal peptide, may contain N-terminal repeats (NTR). diva-portal.orgImplicated in proper folding and processing. capes.gov.br
Mature Cyclotide Domain(s)The amino acid sequence of the final this compound.The bioactive component. Precursors can contain multiple, sometimes different, cyclotide domains. nih.govdiva-portal.org
C-Terminal Pro-peptide (CTPP)A short sequence following the mature domain. diva-portal.orgEssential for recognition by the cyclizing enzyme. diva-portal.org

Role of Asparagine Endopeptidases (AEPs) in Backbone Cyclization

The transformation from a linear precursor to a cyclic peptide is a critical post-translational modification. This head-to-tail cyclization is catalyzed by a specific class of enzymes known as asparagine endopeptidases (AEPs), sometimes referred to as legumains. nih.govresearchgate.net These enzymes are crucial for the biosynthesis of cyclotides. nih.gov

The mechanism involves the AEP recognizing and cleaving the peptide bond C-terminal to a highly conserved asparagine (Asn) or, occasionally, aspartic acid (Asp) residue located at the very end of the mature cyclotide domain. diva-portal.orgnih.gov This cleavage event forms a transient thioester intermediate with the enzyme. chemrxiv.org Subsequently, the enzyme catalyzes a transpeptidation reaction, ligating the newly freed C-terminus to the N-terminus of the mature domain, which typically begins with a glycine (B1666218) residue. diva-portal.orgchemrxiv.org This single enzymatic event accomplishes both the excision of the C-terminal pro-peptide and the formation of the circular peptide backbone. nih.gov

Studies where AEP gene expression was suppressed resulted in a significant reduction in mature cyclotides and an accumulation of their linear precursors, confirming the indispensable role of AEPs in the cyclization process. nih.gov Transcriptome analysis of Viola betonicifolia, a plant that produces Varv A, identified four distinct AEPs (VbAEP1-4), highlighting the presence of the necessary enzymatic machinery for cyclotide production. diva-portal.org

Mechanisms of Disulfide Bond Formation and Oxidative Folding

The exceptional stability of this compound is not only due to its cyclic backbone but also to its three-dimensional structure, which is locked in place by three intramolecular disulfide bonds. researchgate.netdiva-portal.org These bonds form a specific, knotted arrangement known as a cyclic cystine knot (CCK). nih.gov The formation of these specific bonds from the six conserved cysteine residues within the mature peptide sequence is a process called oxidative folding.

This complex folding process is thought to occur within the endoplasmic reticulum and is facilitated by enzymes that catalyze disulfide bond formation and isomerization. mdpi.com A key class of enzymes implicated in this process is the protein disulfide isomerases (PDIs). diva-portal.org PDIs help ensure that the correct cysteine pairs are linked (CysI-CysIV, CysII-CysV, CysIII-CysVI), preventing misfolding and aggregation. mdpi.com In Viola betonicifolia, two PDI enzymes, VbPDI1 and VbPDI2, were identified through transcriptomic analysis and are considered strong candidates for involvement in the oxidative folding of the cyclotides produced by the plant, including Varv A. diva-portal.org The coordinated action of these enzymes is crucial for forming the thermodynamically stable and functionally important cystine knot topology. mdpi.com

Transcriptomic and Proteomic Approaches to Biosynthetic Pathway Elucidation

Modern analytical techniques have revolutionized the discovery of cyclotides and the elucidation of their biosynthetic pathways. diva-portal.org The combination of transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins) has proven to be a particularly powerful strategy. nih.govacs.org

Transcriptome sequencing of cyclotide-producing plants, such as Viola betonicifolia and Viola tricolor, allows for the large-scale discovery of the genes encoding precursor proteins. diva-portal.orgacs.org By mining this transcript data, researchers can identify novel cyclotide sequences, characterize the architecture of their precursors, and pinpoint the enzymes potentially involved in their processing, such as AEPs and PDIs. nih.govdiva-portal.org For example, the transcript encoding Varv A was identified in V. betonicifolia using this approach. diva-portal.org

Proteomic analysis, primarily using liquid chromatography coupled with mass spectrometry (LC-MS), serves to validate the findings from transcriptomics. acs.orgmdpi.com By analyzing plant extracts, researchers can confirm the presence of the mature cyclotides predicted from the gene sequences. diva-portal.orgacs.org This peptidomic approach provides direct evidence of the final, processed peptides and can reveal post-translational modifications not apparent from the gene sequence alone. acs.org This dual approach accelerates the discovery of new peptides and provides a comprehensive view of the entire biosynthetic process, from gene to mature, functional molecule. ualberta.cadiva-portal.org

Table 2: Key Enzymes in this compound Biosynthesis Identified via Transcriptomics

Enzyme ClassSpecific Enzymes Identified (in V. betonicifolia)Proposed FunctionReference
Asparagine Endopeptidases (AEPs)VbAEP1, VbAEP2, VbAEP3, VbAEP4Backbone cyclization (cleavage and ligation) diva-portal.org
Protein Disulfide Isomerases (PDIs)VbPDI1, VbPDI2Oxidative folding and disulfide bond formation diva-portal.org

Isolation, Purification, and Analytical Characterization Methodologies

Extraction and Fractionation Protocols from Plant Biomass

The initial isolation of Varv peptide A from the aerial parts of Viola arvensis relied on a specialized fractionation protocol designed to enrich the sample in polypeptides while removing other ubiquitous plant compounds that could interfere with subsequent analysis and bioassays. nih.govdiva-portal.org This procedure was critical for obtaining a peptide fraction from which this compound could be purified. nih.gov

The established protocol involves a sequential extraction and filtration process: nih.govdiva-portal.org

Pre-extraction: The plant biomass is first treated with dichloromethane (B109758) to remove lipids and other nonpolar compounds. nih.govdiva-portal.org

Ethanol (B145695) Extraction: The remaining plant material is then extracted with 50% aqueous ethanol to solubilize the peptides. nih.govdiva-portal.org

Tannin Removal: The ethanolic extract is passed through a polyamide adsorbent to remove tannins, which are known to precipitate proteins. nih.govdiva-portal.org

Size-Exclusion Chromatography: To remove low-molecular-weight components, the fraction is subjected to size-exclusion chromatography using a Sephadex G-10 column. nih.govdiva-portal.org

Solid-Phase Extraction (SPE): The final step in the initial fractionation involves using reversed-phase cartridges for solid-phase extraction. This step removes salts and polysaccharides, yielding a highly purified polypeptide fraction, referred to as "Fraction P". nih.govacs.org

It was from this enriched "Fraction P" that this compound was subsequently isolated and identified. nih.govdiva-portal.org

Table 1: Summary of Extraction and Fractionation Protocol for this compound from Viola arvensis
StepProcedurePurposeReference
1Pre-extraction with DichloromethaneRemoval of lipids and nonpolar compounds nih.gov, diva-portal.org
2Extraction with 50% EthanolSolubilization of peptides nih.gov, diva-portal.org
3Polyamide AdsorptionRemoval of tannins nih.gov, diva-portal.org
4Size-Exclusion Chromatography (Sephadex G-10)Removal of low-molecular-weight components nih.gov, diva-portal.org
5Solid-Phase Extraction (Reversed-Phase)Desalting and removal of polysaccharides nih.gov, diva-portal.org

Chromatographic Techniques for Purification (e.g., Reverse-Phase HPLC, Ion Exchange Chromatography)

Following the initial fractionation, high-performance liquid chromatography (HPLC) is the principal technique used for the final purification of this compound. scispace.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most common and effective method for purifying this compound to homogeneity. scispace.comnih.govsigmaaldrich.com The separation is based on the hydrophobicity of the peptide. renyi.hu The enriched polypeptide fraction is loaded onto a non-polar stationary phase (typically a C18 column), and peptides are eluted using a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase often containing an ion-pairing agent like trifluoroacetic acid (TFA). sigmaaldrich.comrenyi.hu Preparative RP-HPLC was used to isolate this compound from the complex mixture of other peptides present in "Fraction P". diva-portal.org The purity of the collected fractions is typically assessed by analytical RP-HPLC. renyi.hu

Ion Exchange Chromatography (IEX): While RP-HPLC is the workhorse for cyclotide purification, ion exchange chromatography offers an orthogonal separation mechanism based on the net charge of the peptide. researchgate.netgilson.comphenomenex.com This technique can be used as a preliminary purification step before RP-HPLC to reduce sample complexity and separate peptides with different charge properties. bio-works.com For peptides like cyclotides, cation exchange chromatography is often employed, where the peptides bind to a negatively charged resin and are eluted with a gradient of increasing salt concentration or a change in pH. phenomenex.combio-works.com The use of IEX has been developed for the separation of cyclotides in general, complementing the primary reliance on RP-HPLC for the final isolation of specific peptides like Varv A. researchgate.net

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF, LC-MS/MS for sequencing and post-translational modifications)

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise molecular weight measurements, sequence information, and insights into its complex structure. acs.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is frequently used for the rapid analysis of HPLC fractions to screen for the presence of cyclotides. nih.govnih.gov This technique allows for the accurate determination of the molecular weight of the intact peptide, which for this compound is in the range of 2500–4000 Da. nih.gov The observed mass confirms the peptide's composition and can indicate the presence of post-translational modifications. ualberta.ca An increase in mass of 348 Da after chemical reduction and alkylation, for example, is indicative of the presence of six cysteine residues forming three disulfide bonds, a hallmark of the cyclotide family. uq.edu.au

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For detailed sequencing, LC-MS/MS is employed. nih.govnih.gov Because the intact cyclic structure of this compound is exceptionally stable and resistant to fragmentation, the peptide must first be linearized. nih.govnih.gov This is achieved by reducing the three disulfide bonds and alkylating the resulting free cysteine residues, followed by enzymatic digestion (e.g., with trypsin or endoproteinase Glu-C) to cleave the now-linear peptide backbone. nih.govuq.edu.au The resulting peptide fragments are then separated by LC and analyzed by tandem mass spectrometry (MS/MS), where they are fragmented to produce spectra that reveal the amino acid sequence. acs.org

LC-MS/MS is also crucial for identifying and localizing post-translational modifications (PTMs). ualberta.ca While this compound itself is primarily defined by its cyclization and disulfide bonds, studies on related cyclotides from the same plant have identified PTMs such as deamidation and oxidation, which can be detected by mass shifts in the MS/MS data. ualberta.ca Furthermore, specialized LC-MS/MS methods involving partial acid hydrolysis have been developed to map the specific connectivity of the three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) that form the stabilizing cystine knot motif. nih.gov

Automated Edman Degradation for Sequence Determination

Alongside mass spectrometry, automated Edman degradation was a foundational technique used to determine the primary amino acid sequence of this compound. acs.orgnih.govnih.gov This classic protein sequencing method involves the stepwise removal and identification of amino acids from the N-terminus of a peptide. nih.gov

To apply Edman degradation to a cyclotide like this compound, the cyclic backbone must first be opened. acs.org This is accomplished through a process of reductive alkylation to break the disulfide bonds, followed by enzymatic cleavage at a specific site to generate a linear peptide with a free N-terminus. acs.org The resulting linearized peptide is then subjected to the automated Edman sequencer. acs.orgnih.gov The combination of data from Edman degradation and mass spectrometry provided the conclusive and unambiguous determination of the 29-residue amino acid sequence of this compound. acs.orgnih.gov

Table 2: Summary of Analytical Characterization Methodologies for this compound
MethodologyApplicationKey Findings/PurposeReference
RP-HPLC PurificationFinal isolation of pure this compound based on hydrophobicity. scispace.com, nih.gov, diva-portal.org
Ion Exchange Chromatography PurificationOrthogonal separation technique based on charge, used in cyclotide purification protocols. researchgate.net, bio-works.com
MALDI-TOF MS CharacterizationAccurate molecular weight determination of the intact peptide and confirmation of six cysteine residues after reduction/alkylation. nih.gov, nih.gov, uq.edu.au
LC-MS/MS Sequencing & PTMsAmino acid sequencing of enzymatically digested linear peptide; disulfide bond mapping; identification of post-translational modifications. nih.gov, nih.gov, ualberta.ca
Automated Edman Degradation SequencingStepwise determination of the amino acid sequence from the N-terminus of the linearized peptide. nih.gov, acs.org, nih.gov

Molecular Mechanisms of Biological Activity Non Clinical Focus

Role in Plant Defense and Ecological Interactions

Varv peptide A, a member of the cyclotide family of peptides, is believed to play a significant role in the defense mechanisms of its source plant, Viola arvensis (the field pansy). diva-portal.orgresearchgate.net Cyclotides, in general, are considered part of the plant's innate immune system, acting as a defense against various pests and pathogens. researchgate.netnih.gov The presence of this compound and other cyclotides in various plant tissues, including leaves, stems, and roots, suggests a comprehensive defensive role. smolecule.com The distribution of cyclotides can be tissue-specific, indicating specialized functions within the plant. smolecule.com For instance, imaging studies have shown that some cyclotides are concentrated in the vascular tissues of leaves, which may be a strategic localization to deter herbivorous insects. smolecule.com

The insecticidal activity of cyclotides is a key aspect of their defensive function. diva-portal.orgnih.gov While direct studies on this compound's specific insecticidal targets are limited, the broader family of cyclotides has been shown to be effective against insect larvae. epa.gov This activity is thought to be a primary driver of the evolutionary proliferation of cyclotides in certain plant families like the Violaceae and Rubiaceae. nih.gov The complex mixture of dozens of different cyclotides within a single plant, including this compound in Viola arvensis, suggests a sophisticated defense strategy that may prevent pests from easily developing resistance. diva-portal.org The variation in cyclotide profiles between different plant species and even within populations of the same species points to an ongoing evolutionary adaptation to different ecological pressures. nih.gov

It is hypothesized that the stability of the cyclotide structure, conferred by its cyclic backbone and cystine knot motif, is a crucial factor in its effectiveness as a defense molecule, allowing it to persist in the environment and resist degradation by pest digestive enzymes. researchgate.netnih.gov The discovery of nearly identical cyclotide sequences, such as Varv A (also known as kalata S), in distantly related plant species from the Violaceae and Rubiaceae families, points to a highly conserved and effective molecular design for plant defense. nih.govepa.gov

Membrane Interaction and Permeabilization Mechanisms

A primary mechanism through which this compound and other cyclotides exert their biological effects is through the interaction with and disruption of cellular membranes. diva-portal.orgju.edu.jo This membrane permeabilizing activity is central to their cytotoxic and antimicrobial actions. diva-portal.orgepa.gov The process is initiated by the binding of the peptide to the cell membrane, a step that is influenced by both the peptide's properties and the lipid composition of the target membrane. acs.org

The interaction is driven by a combination of electrostatic and hydrophobic forces. rsc.org Cyclotides, including this compound, often possess amphipathic properties, with distinct hydrophobic and charged regions that facilitate their insertion into or association with the lipid bilayer. eurekaselect.com The binding affinity and subsequent disruptive activity can be modulated by the presence of specific lipids, such as anionic phospholipids (B1166683) and phosphatidylethanolamine (B1630911) (PE), in the target membrane. acs.org Some studies suggest that cyclotides can selectively extract certain lipids from the membrane, leading to its destabilization. acs.org

A prominent hypothesis for the membrane permeabilization by cyclotides like this compound is the formation of pores or channels through the lipid bilayer. diva-portal.org This leads to a loss of cellular integrity, leakage of essential ions and metabolites, and ultimately, cell death. Several models have been proposed to describe this process for membrane-active peptides in general:

The Barrel-Stave Model: In this model, peptide monomers insert into the membrane and then aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of an aqueous pore.

The Toroidal Pore Model: This model suggests that the peptides, upon binding to the membrane surface, induce a high degree of curvature in the lipid bilayer. This results in a pore that is lined by both the peptides and the headgroups of the lipid molecules. Unlike the barrel-stave model, the peptides remain associated with the lipid headgroups.

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this disrupts the membrane in a detergent-like manner, leading to the formation of transient holes or the complete disintegration of the membrane.

While the precise model that this compound follows is not definitively established, the formation of some type of pore is strongly suggested as the basis for its cytotoxic effects. diva-portal.org The process is often transient, with an initial burst of leakage that may slow down or cease over time, suggesting a dynamic and complex interaction with the membrane. rsc.org

The binding of this compound to membrane lipids is a critical initiating event. The composition of the target membrane plays a significant role in the selectivity and potency of cyclotides. acs.org For example, the bracelet cyclotide cycloviolacin O2 shows a preference for anionic membranes, and its activity is influenced by the presence of phosphatidylethanolamine (PE). acs.org While specific lipid binding data for this compound is not extensively detailed in the provided search results, the general principles of cyclotide-lipid interactions are applicable.

The interaction with specific lipid types can lead to membrane disruption through several proposed mechanisms beyond simple pore formation. The binding itself can induce mechanical stress and alter the physical properties of the bilayer, such as fluidity and curvature. The extraction of specific lipid components by the peptide can create defects in the membrane, leading to increased permeability. acs.org These models emphasize that membrane disruption is not just a result of a static pore, but a dynamic process involving significant rearrangement of the lipid components of the membrane.

Enzymatic Target Interaction and Inhibition Pathways

While many peptides exert their biological effects through specific interactions with enzymes, current research suggests that this compound does not follow this pathway as its primary mode of action. A screening of this compound against a wide array of pharmacologically relevant enzymes and receptor-binding assays revealed no significant inhibitory or binding activity at a concentration of 1 µM. diva-portal.org This suggests that the potent biological activities of this compound, such as its cytotoxicity, are likely not due to the inhibition of a specific enzyme.

It is important to distinguish this compound, which belongs to the Möbius subfamily of cyclotides, from other cyclotide subfamilies that do exhibit enzymatic inhibition. For example, the trypsin inhibitor subfamily of cyclotides are potent inhibitors of the serine protease trypsin. These peptides have a structure that is highly homologous to linear knottins, which are known protease inhibitors.

A theoretical study explored the potential binding of a related peptide, Varv peptide E, to the angiotensin-converting enzyme-related carboxypeptidase (ACE2). While this computational analysis suggested a possible interaction, it does not provide experimental evidence for direct enzymatic inhibition by this compound. Therefore, based on available experimental data, the primary mechanism of this compound's bioactivity is attributed to membrane disruption rather than direct enzyme inhibition.

Cellular Pathway Modulation (e.g., chemosensitization in cell lines, apoptosis induction)

Beyond direct membrane disruption, this compound has been shown to modulate cellular pathways, notably those involved in programmed cell death (apoptosis) and sensitivity to chemotherapeutic agents.

A significant finding is the ability of this compound to act as a chemosensitizer in cancer cells. In a study on human glioblastoma cells (U-87 MG), co-incubation of this compound with the chemotherapeutic drug temozolomide (B1682018) (TMZ) resulted in a significant increase in cell death compared to treatment with either agent alone. This compound was able to sensitize the glioblastoma cells to a lower concentration of TMZ, highlighting its potential to enhance the efficacy of existing cancer therapies.

This chemosensitizing effect is linked to the induction of apoptosis. Microscopic examination of glioblastoma cells treated with a combination of this compound and TMZ revealed classic morphological features of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of granular cells. This suggests that this compound can trigger or amplify the apoptotic cascade initiated by chemotherapeutic drugs.

The induction of apoptosis is a key mechanism for many cytotoxic compounds. In the context of other cyclotides, such as vigno 5, apoptosis has been shown to proceed through the mitochondrial pathway. This involves the release of cytochrome C from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and -3), ultimately leading to the execution of the apoptotic program. While the specific apoptotic pathway activated by this compound has not been fully elucidated in the provided results, its ability to induce apoptotic morphology in cancer cells is a critical aspect of its biological activity.

Table 1: Effect of this compound on Glioblastoma Cell Viability

Treatment Cell Line Concentration (Varv A) Concentration (TMZ) Effect on Cell Viability Reference
This compound + TMZ U-87 MG 4.20 µM 1408.00 µM Significant increase in cell death compared to individual treatments

Antimicrobial Action Mechanisms (e.g., against bacterial pathogens)

This compound exhibits antimicrobial properties, a common characteristic of the cyclotide family. diva-portal.org These peptides are part of the plant's defense system against microbial pathogens. The primary mechanism of antimicrobial action for this compound and other cyclotides is the disruption of the microbial cell membrane.

The process begins with the electrostatic attraction between the cationic regions of the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the membrane, leading to permeabilization.

The models of membrane disruption discussed previously (barrel-stave, toroidal pore, carpet models) are all relevant to the antimicrobial activity of these peptides. By forming pores or otherwise compromising the integrity of the cell membrane, this compound causes the leakage of cellular contents, dissipation of the membrane potential, and ultimately, bacterial cell death. This direct action on the physical structure of the membrane is thought to be a reason why bacteria may have a lower propensity to develop resistance to these peptides compared to conventional antibiotics that target specific metabolic pathways.

While the broad-spectrum antimicrobial activity of cyclotides is well-documented, the specific activity of this compound against different bacterial pathogens and the nuances of its interaction with bacterial membranes are areas for further detailed investigation.

Chemical Synthesis and Peptide Engineering

Solid-Phase Peptide Synthesis (SPPS) Strategies for Varv Peptide A

The chemical synthesis of this compound is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. bachem.comjpt.com This technique simplifies the purification process by allowing excess reagents and by-products to be washed away by filtration after each step. bachem.com

For this compound, a common strategy involves the use of Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. springernature.com The synthesis of the VarvA backbone, cyclo(GLPVCGECFGGTCNTPGCSCDPWPMCSRN), begins with the loading of the first C-terminal amino acid, Fmoc-Asn(Trt)-OH, onto a 2-chlorotrityl chloride resin. nih.gov A "tea bag" SPPS approach is often employed, where the resin is contained within a porous polypropylene bag, facilitating efficient washing and reagent handling during the synthesis cycles. nih.govresearchgate.net

Each cycle of amino acid addition consists of two main steps:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of 20% piperidine in a solvent like N-methyl-2-pyrrolidone (NMP). rsc.org

Coupling: The next protected amino acid is activated and coupled to the newly freed N-terminus. springernature.com Common coupling reagents include aminium-derived compounds like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine). nih.govrsc.org

These deprotection and coupling steps are repeated sequentially until the full linear peptide precursor of this compound is assembled on the solid support. nih.gov

In Vitro Cyclization and Oxidative Folding Methodologies

Once the linear peptide chain is synthesized, it must be cleaved from the resin, cyclized head-to-tail, and folded into its correct three-dimensional structure with the proper disulfide bond connectivity.

Cleavage and Cyclization: The protected linear peptide is first cleaved from the resin. For a sensitive resin like 2-chlorotrityl chloride, a mild solution of 2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) can be used. nih.gov Following cleavage, the crucial backbone cyclization is performed. This intramolecular reaction must be carried out under highly dilute conditions (e.g., a peptide concentration of 0.5 mM) to favor the desired cyclization over intermolecular polymerization. nih.gov The reaction is typically promoted by coupling reagents such as HBTU/Oxima with 1% DIEA in acetonitrile (ACN), which activate the C-terminus to form an amide bond with the N-terminus. nih.gov

Oxidative Folding: The final and most critical step is oxidative folding, where the six cysteine residues are guided to form the three specific disulfide bonds that define the cystine knot (CysI-CysIV, CysII-CysV, CysIII-CysVI). mdpi.comuq.edu.au This process is challenging due to the potential for forming misfolded isomers with non-native disulfide connections. nih.gov To achieve the correct, bioactive conformation, the cyclic peptide is dissolved in an oxidative buffer, often containing 0.1 M ammonium bicarbonate (NH₄HCO₃) at a slightly alkaline pH of 8.0, and stirred at room temperature. nih.gov This environment facilitates disulfide exchange and allows the peptide to gradually fold into its thermodynamically most stable, native structure. nih.gov

The progress of the synthesis, from the linear precursor to the final folded cyclotide, is monitored using mass spectrometry, which confirms the expected mass changes at each step.

Table 1. Mass Spectrometric Analysis of this compound Synthesis Stages
Peptide FormExpected Mass (Da)Description of Mass Change
Linear Unprotected Peptide2992.9Full-length linear peptide after cleavage and final deprotection.
Cyclic Reduced Peptide2974.5Loss of one water molecule (18 Da) upon backbone cyclization.
Folded this compound2968.2Loss of six hydrogen atoms (6 Da) upon the formation of three disulfide bonds.

Design and Synthesis of this compound Analogs and Derivatives

The robust nature of the cyclotide scaffold makes this compound an excellent template for designing and synthesizing analogs with novel or improved functions. encyclopedia.pub This is often achieved through "molecular grafting," where a specific bioactive peptide sequence (epitope) is engineered into one of the loops of the this compound framework, imparting a new biological activity to the stable scaffold. rsc.org

Modifications to the peptide sequence can be introduced to enhance its stability, particularly against enzymatic degradation, or to improve its binding specificity to a biological target. bachem.com

Target Specificity: The specificity of this compound for a particular target can be altered by modifying the amino acids in its solvent-exposed loops. Changing the charge, hydrophobicity, or size of the side chains in these loops can optimize interactions with a target molecule, leading to higher affinity and specificity.

Pharmacokinetic Properties: Modifications like PEGylation, the attachment of polyethylene glycol chains, can increase the peptide's hydrodynamic size, which helps to reduce renal clearance and prolong its circulation half-life in the body. bachem.com

The use of non-canonical amino acids (ncAAs)—amino acids beyond the 20 common proteinogenic ones—offers a powerful tool for modifying peptides. nih.gov SPPS is particularly well-suited for incorporating ncAAs into a peptide sequence, as a wide variety of synthetic amino acid building blocks are available. researchgate.net

Incorporating ncAAs can confer several advantages:

Improved Stability: ncAAs can be designed to be completely resistant to proteolytic degradation. researchgate.netmdpi.com

Novel Functionalities: ncAAs can introduce new chemical groups, such as fluorophores for imaging, photoswitches for external control of activity, or unique reactive handles for "click chemistry" conjugation. bachem.com

Conformational Constraint: Certain ncAAs can be used to lock the peptide into a specific bioactive conformation, which can enhance its affinity for a target.

Protein Engineering Approaches utilizing Cyclotide Scaffolds

The cyclotide scaffold, exemplified by this compound, is a highly valued tool in protein engineering due to its exceptional stability and tolerance to sequence variation. nih.govnih.gov Cyclotides are resistant to thermal, chemical, and enzymatic degradation, properties conferred by their unique cyclic cystine knot topology. nih.govencyclopedia.pub

This ultrastable framework is highly tolerant of mutations and sequence insertions, particularly within its loops, as long as the six cysteine residues that form the core knot are conserved. nih.gov These features make cyclotides ideal scaffolds for:

Grafting Bioactive Epitopes: As mentioned, loops within the cyclotide can be replaced with sequences from other proteins to confer a new biological activity. rsc.orgmdpi.com This approach combines the desired activity of the grafted epitope with the superior stability and favorable pharmacokinetic properties of the cyclotide scaffold. nih.gov

Developing Therapeutics: The ability of cyclotides to cross cellular membranes allows them to be engineered to target intracellular protein-protein interactions, which are often considered challenging drug targets. nih.govmdpi.com

Creating Molecular Libraries: Using molecular biology tools, vast libraries of cyclotide variants can be generated and screened for new biological activities, far exceeding the capacity of typical chemical synthesis methods. nih.gov

By leveraging the this compound scaffold, researchers can engineer novel molecules with tailored functions for a wide range of biotechnological and therapeutic applications. nih.gov

Evolutionary and Phylogenetic Analysis of Varv Peptide a and Cyclotides

Evolutionary Conservation of the Cyclotide Motif

The defining feature of cyclotides, including Varv peptide A, is their cyclic cystine knot (CCK) motif. diva-portal.orgacs.org This intricate structure consists of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds. diva-portal.orgportlandpress.com This CCK architecture is responsible for the exceptional stability of cyclotides, rendering them highly resistant to thermal, chemical, and enzymatic degradation. diva-portal.orgportlandpress.com

Loop 1 is the most conserved region among cyclotides, with only a conservative substitution of glycine (B1666218) (Gly) or alanine (B10760859) (Ala) at one of its positions. wikipedia.orguq.edu.au Loop 5, however, shows conservation within subfamilies but not between them. ucb.br The primary sequences of Möbius members share about 80% identity, while bracelet cyclotides from the Viola species have approximately 54% identity. ucb.br This high degree of homology points to a significant evolutionary pressure to preserve the structural integrity of the cyclotide framework, likely due to its vital role in plant defense. ucb.br

Phylogenetic Relationships within the Cyclotide Family

Phylogenetic analysis of cyclotide precursor genes provides valuable insights into the evolutionary history of this peptide family. cabidigitallibrary.org Studies constructing phylogenetic trees based on precursor protein sequences have revealed distinct evolutionary relationships between cyclotides from different plant families and even within the same genus. researchgate.netresearchgate.net

Cyclotides have been identified in several, often distantly related, plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, Solanaceae, and Poaceae. nih.govfrontiersin.orgresearchgate.net The lack of a direct phylogenetic link between many of these families suggests that cyclotides may have originated independently on multiple occasions throughout the evolution of flowering plants. nih.gov For example, the different structures of cyclotide precursor genes in Rubiaceae and Violaceae support the idea of independent evolution rather than lateral gene transfer. nih.gov

Within the Violaceae family, particularly the genus Viola, extensive research has been conducted to understand the distribution and evolution of cyclotides. frontiersin.orgfrontiersin.orgnih.gov By mapping cyclotide sequences onto the phylogenetic tree of Viola, researchers can trace the flow of cyclotide genes and estimate their distribution. diva-portal.org For instance, this compound is found in a significant percentage of Viola species, indicating its ancient origin within the genus. frontiersin.org Phylogenetic trees constructed using cyclotide precursor sequences from various Viola species show clustering that reflects the evolutionary relationships between the species themselves. frontiersin.orgresearchgate.net

The cyclotide family is broadly classified into two main subfamilies: the Möbius and the bracelet cyclotides, distinguished by the presence or absence of a cis-proline residue in loop 5, which induces a twist in the peptide backbone of Möbius cyclotides. ucb.brfrontiersin.org Phylogenetic analyses have been used to explore the relationship between these two subfamilies, suggesting a common ancestor. ucb.br

Diversification of Cyclotide Sequences and Functions across Plant Species

The remarkable stability of the cyclotide scaffold has provided a robust platform for extensive sequence diversification, leading to a wide array of biological functions. diva-portal.org While the core structure is conserved, the sequences of the loops between the cysteine residues are highly variable. frontiersin.orgnih.gov This hypervariability is a key driver of the functional diversity observed in cyclotides.

This sequence diversification is evident in the vast number of unique cyclotides discovered. It is estimated that the Violaceae family alone may contain between 5,000 and 25,000 different cyclotides. frontiersin.org Individual plants can produce a complex mixture of dozens of cyclotides. portlandpress.com This diversity arises from processes such as gene duplication and subsequent mutation. frontiersin.org

The diversification of cyclotide sequences is directly linked to the evolution of new biological functions. frontiersin.orgnih.gov Cyclotides are primarily recognized as plant defense peptides, exhibiting a range of activities including insecticidal, antimicrobial, and anti-HIV effects. diva-portal.org The specific amino acid composition of the variable loops determines the particular activity of a given cyclotide. For example, the ability of many cyclotides to disrupt cell membranes, a key mechanism for their biological activity, is influenced by the physicochemical properties of their molecular surfaces, which are in turn determined by their sequence. diva-portal.orgportlandpress.com

Studies have shown that even closely related cyclotides can have distinct biological activities. The discovery of novel cyclotide sequences through transcriptome analysis of various plant species continues to expand our understanding of the functional landscape of this peptide family and its evolutionary trajectory. frontiersin.orgnih.gov

Computational and in Silico Studies of Varv Peptide a

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide detailed information about the conformational landscape of peptides like Varv peptide A, revealing how they fold, move, and interact with their environment.

MD simulations have been employed to investigate the structural stability of cyclotides. For instance, studies have shown that the cyclic cystine knot motif is crucial for maintaining the bioactive conformation and structural integrity of these peptides. researchgate.net Simulations of cyclotide-protein complexes have demonstrated that cyclotides can remain stable within these complexes, a key factor for their potential as therapeutic agents. researchgate.net In a broader context, MD simulations are essential for understanding the dynamics and function of proteins and peptides, including their interactions with small molecules. mdpi.com The development of continuum electrostatic models, such as the screened Coulomb potential (SCP) approach, has enhanced the efficiency and accuracy of MD simulations for macromolecules like peptides and proteins. nih.gov

MD Simulation Finding Implication for this compound Reference
The cyclic cystine knot motif is critical for structural integrity.The stability of this compound is largely due to this conserved structural feature. researchgate.net
Cyclotides remain stable in complex with target proteins.This compound is a promising candidate for drug design due to its stable binding. researchgate.net
MD simulations reveal the dynamic behavior of peptides.Understanding the conformational flexibility of this compound is key to predicting its interactions. mdpi.com

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is widely used to forecast the interaction between a ligand, such as a peptide, and a protein target.

In the context of this compound and other cyclotides, molecular docking has been utilized to identify potential biological targets and to understand the molecular basis of their activities. For example, computational studies have screened cyclotides against various protein targets, such as the neuraminidase of Streptococcus pneumoniae, to identify potential inhibitors. researchgate.net Docking simulations help in analyzing the interacting residues and binding energies, which are crucial for identifying promising drug candidates. researchgate.net These in silico approaches have been instrumental in predicting and optimizing peptide-protein interactions, thereby facilitating the rational design of potent inhibitors. preprints.org

A study investigating plant-based peptides as potential modulators of the human angiotensin-converting enzyme 2 (ACE2) receptor, relevant for preventing SARS-CoV-2 entry, included Varv peptide E in its analysis. ju.edu.jo Such studies highlight the use of molecular docking to predict the binding potential of cyclotides to various therapeutic targets. ju.edu.jo

Docking Study Focus Key Finding Relevance to this compound Reference
Inhibition of bacterial neuraminidaseIdentification of cyclotides as potential inhibitors.Suggests a possible antibacterial role for this compound that can be experimentally validated. researchgate.net
Modulation of human ACE2 receptorPrediction of binding affinities of various plant peptides.Indicates the potential of this compound and related cyclotides in antiviral research. ju.edu.jo
General peptide-protein interactionsElucidation of binding mechanisms and key interacting residues.Provides a framework for designing modified this compound with enhanced target specificity. preprints.orgmdpi.com

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For cyclotides like this compound, SAR modeling helps in identifying the specific amino acid residues or structural motifs responsible for their therapeutic effects.

SAR Aspect Observation Significance for this compound Reference
CytotoxicityLinked to specific structural features and physicochemical properties.Helps in understanding the molecular basis of this compound's cytotoxic effects. nih.gov
AmphipathicityClusters of hydrophobic and hydrophilic amino acids are crucial for bioactivity.The surface properties of this compound likely determine its interaction with cell membranes. nih.gov
Loop VariabilityModifications in loop regions are well-tolerated structurally.This compound can be used as a scaffold to design new peptides with desired activities. researchgate.net

Machine Learning and AI Applications in Cyclotide Research

The fields of machine learning and artificial intelligence (AI) are increasingly being applied to accelerate drug discovery and peptide research. These technologies can analyze vast datasets to identify patterns and make predictions that would be difficult for humans to discern.

In cyclotide research, machine learning models are being developed to predict new cyclotide-like sequences from genomic and transcriptomic data. contractlaboratory.com These models can also screen for potential bioactivities, prioritizing candidates for synthesis and experimental testing. contractlaboratory.com AI platforms are being explored for automating sequence design and optimizing structure-activity relationships in silico. contractlaboratory.com For instance, computational tools can generate and evaluate novel cyclotide sequences with potentially improved binding affinities to specific targets. plos.org The integration of AI is transforming peptide discovery by leveraging large amounts of data to predict peptide conformations and interactions with high accuracy. mdpi.com

AI/ML Application Description Impact on Cyclotide Research Reference
Sequence PredictionModels predict novel cyclotide sequences from genomic data.Accelerates the discovery of new cyclotides, including potential variants of this compound. contractlaboratory.com
Bioactivity ScreeningAI algorithms screen for potential biological activities of peptides.Enables high-throughput virtual screening to identify promising therapeutic applications. contractlaboratory.com
Automated DesignPlatforms for automated design and optimization of peptide sequences.Facilitates the engineering of cyclotides with enhanced properties for drug development. contractlaboratory.complos.org
Structure PredictionDeep learning tools predict peptide conformations and interactions.Improves the accuracy of structural models for cyclotides like this compound. mdpi.com

Future Directions in Varv Peptide a Research

Elucidation of Novel Biological Targets and Signaling Pathways

Future research on Varv peptide A is increasingly focused on moving beyond its established membrane-disrupting activities to identify more specific intracellular targets and signaling pathways. While cytotoxic effects have been attributed to pore formation in cell membranes diva-portal.org, the distinct activity profiles of cyclotides like Varv A compared to standard antitumor drugs suggest a potentially novel mode of action that warrants deeper investigation. aacrjournals.org

Computational analyses have predicted that Varv-A-like peptides may possess anticancer and antiviral properties, hinting at interactions with specific cellular machinery. researchgate.net Studies on plant-derived compounds from cultures that also produce Varv-A-like peptides have identified interactions with multiple pathways, including those involved in apoptosis and MAPK signaling. researchgate.net However, direct evidence linking this compound to these specific pathways is a critical next step. The binding of trivalent arsenicals to cysteine-rich peptides has been shown to impact DNA repair and cell proliferation pathways, providing a conceptual framework for how a cysteine-knotted peptide like Varv A might interact with cellular systems beyond the membrane. epa.gov The identification of specific protein or lipid targets will be crucial for understanding its full biological activity spectrum, including its potent insecticidal and antimicrobial effects. diva-portal.orgmdpi.com Research will likely involve advanced proteomic and metabolomic approaches to map the downstream consequences of cellular exposure to this compound, clarifying its precise mechanisms and revealing new therapeutic or biotechnological possibilities. frontiersin.org

Advanced Structural Characterization Techniques

The structural foundation of this compound and its relatives is well-established, thanks to techniques like automated Edman degradation and mass spectrometry that first elucidated their primary structures and cyclic nature. nih.gov The first crystal structure of a closely related cyclotide, varv F, was determined at a resolution of 1.8 Å using X-ray diffraction, which, combined with solution-state Nuclear Magnetic Resonance (NMR) analysis, confirmed the signature cyclic cystine knot (CCK) topology responsible for its remarkable stability. rcsb.orgresearchgate.net These studies delineated a conserved network of hydrogen bonds that stabilize the cyclotide fold. rcsb.org

Future research will leverage more advanced structural characterization techniques to build on this knowledge. grenoble-inp.fr For instance, NMR studies have been used to demonstrate that the varv F structure remains rigid even when bound to dodecylphosphocholine (B1670865) micelles, providing insight into its interaction with membranes. rcsb.org Future directions could involve the use of cryo-electron microscopy (cryo-EM) to visualize this compound in complex with putative membrane or protein targets at near-atomic resolution. Furthermore, techniques like microfluidic modulation spectroscopy (MMS) offer enhanced sensitivity for analyzing protein secondary structure and stability over a wide range of concentrations, which could be applied to study subtle conformational changes in this compound under different physiological conditions or upon target binding. spectroscopyonline.com Computational tools, such as the I-Tasser server already used for 3D structure prediction, will continue to be vital for modeling interactions and guiding structural studies. researchgate.net

TechniqueApplication in Cyclotide ResearchReference
X-Ray Diffraction Determined the first crystal structure of a cyclotide (varv F) at 1.8 Å resolution, confirming the cystine knot. rcsb.org
NMR Spectroscopy Determined solution-state structure and confirmed structural rigidity upon binding to micelles. rcsb.orgresearchgate.net
MALDI-TOF MS Confirmed molecular mass during chemical synthesis and folding, verifying cyclization and disulfide bond formation. researchgate.net
Computational Modeling Predicted three-dimensional structures (e.g., via I-Tasser server). researchgate.net

Optimization of Biosynthetic Production and Synthetic Yields

Realizing the full potential of this compound in various applications hinges on the ability to produce it in sufficient quantities. researchgate.net Research is actively pursuing the optimization of both biosynthetic and chemical synthesis methods.

In biosynthesis, a significant breakthrough has been the use of fungal elicitors in plant cell cultures. A study using Aspergillus niger as an elicitor in Oldenlandia umbellata cell cultures resulted in a 3.4-fold increase in the production of Varv-A-like peptides. researchgate.net This approach represents a promising avenue for scaling up production in plant-based bioreactors. mdpi.com The biosynthesis in plants involves the ribosomal production of a precursor protein, which is then processed by enzymes, including asparaginyl endopeptidases (AEPs), to yield the mature cyclic peptide. uq.edu.aursc.org Overexpression of key processing enzymes, such as certain proteases, has been shown to improve the yield of other cyclotides and is a viable strategy for this compound. researchgate.net

For chemical synthesis, solid-phase peptide synthesis (SPPS) is the predominant method. researchgate.netntu.edu.sg Strategies typically involve the assembly of the linear peptide, followed by a cyclization step. uq.edu.au Research focuses on improving the efficiency of these steps, such as by developing new trialkylcarbinol-based protecting groups to prevent the formation of unwanted byproducts like aspartimide, thereby increasing yields. uq.edu.au Native chemical ligation, where a C-terminal thioester reacts with an N-terminal cysteine, is another powerful technique used for the synthesis of cyclotides. researchgate.netacs.org Continued refinement of these synthetic protocols is essential for producing this compound and its analogs for detailed study and development. ntu.edu.sg

Exploration of Additional Ecological and Agricultural Applications

The natural function of cyclotides like this compound is plant defense, which makes them prime candidates for agricultural applications. rsc.org Their inherent stability against chemical, thermal, and enzymatic degradation is a major advantage for use in the field. diva-portal.org A primary application is their use as bio-insecticides. jescae.com this compound and its homologs have demonstrated insecticidal activity, and their mechanism, which can involve membrane disruption in insect gut cells, offers an environmentally benign alternative to conventional chemical pesticides. researchgate.netresearchgate.net

Future research will explore a wider range of applications in sustainable agriculture. jescae.com This includes their potential as antimicrobial agents to protect crops from bacterial and fungal pathogens. nih.govmdpi.com Given that plant peptides can act as signaling molecules to modulate growth and immunity, there is potential to investigate this compound as a plant growth regulator or an immune system enhancer in crops. chbio.com The development of cost-effective, large-scale production methods, either through optimized biosynthesis in bioreactors or chemical synthesis, will be the key to commercially exploiting cyclotides as pesticidal agents. researchgate.net Ultimately, peptides like Varv A could become a valuable tool for sustainable agriculture, helping to enhance crop protection and yield with minimal environmental impact. jescae.com

Q & A

Q. How to integrate this compound data with existing peptide databases?

  • Align findings with entries in AVPdb using flexible varchar searches for sequence homology and conditional filters (e.g., IC50 <100 nM) . Deposit raw data in repositories like PRIDE or ChEMBL with standardized metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.